molecular formula C26H22FNO4 B4797479 (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

Cat. No.: B4797479
M. Wt: 431.5 g/mol
InChI Key: MINYOEROMNVCRM-LFVJCYFKSA-N
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Description

The compound (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an oxazole ring, a fluorophenyl group, and a dimethylphenoxyethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.

    Introduction of Substituents: The dimethylphenoxyethoxy and fluorophenyl groups can be introduced through nucleophilic substitution reactions or coupling reactions using reagents like aryl halides and phenols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Aryl halides, phenols, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    Palladium(II) acetate: A catalyst for organic reactions.

Uniqueness

(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-17-3-10-23(15-18(17)2)31-14-13-30-22-11-4-19(5-12-22)16-24-26(29)32-25(28-24)20-6-8-21(27)9-7-20/h3-12,15-16H,13-14H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINYOEROMNVCRM-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
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(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
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(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
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(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
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(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
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(4E)-4-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

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